molecular formula C19H21ClN2O5S B3450112 1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-chloro-3-methoxy-benzenesulfonyl)-piperazine

1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-chloro-3-methoxy-benzenesulfonyl)-piperazine

Cat. No.: B3450112
M. Wt: 424.9 g/mol
InChI Key: VKOWNYNHAPZNCH-UHFFFAOYSA-N
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Description

1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-chloro-3-methoxy-benzenesulfonyl)-piperazine is a chemical compound of the piperazine class, characterized by a benzo[1,3]dioxole (piperonyl) group and a sulfonamide functionality. This structure is closely related to several compounds of significant research interest. The benzo[1,3]dioxol-5-ylmethyl-piperazine moiety is a known intermediate in pharmaceutical synthesis, most notably for compounds like piribedil, which is used in the treatment of Parkinson's disease . Furthermore, structural analogues featuring the benzo[1,3]dioxol-5-ylmethyl group attached to a piperazine ring have been investigated as modulators of biological targets, such as fatty acid amide hydrolase (FAAH), for potential application in the treatment of anxiety, pain, and inflammatory disorders . Compounds within this chemical family have also been identified in forensic science contexts, having been sold as designer drugs or found as ingredients in illicit substances . The specific substitution with a 4-chloro-3-methoxy-benzenesulfonyl group on the piperazine nitrogen in this compound suggests it may be explored in structure-activity relationship (SAR) studies to elucidate its potential pharmacological profile and mechanism of action. This product is intended for chemical and biochemical research purposes only. It is strictly for laboratory use and is not intended for human consumption, or for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions and in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chloro-3-methoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c1-25-18-11-15(3-4-16(18)20)28(23,24)22-8-6-21(7-9-22)12-14-2-5-17-19(10-14)27-13-26-17/h2-5,10-11H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOWNYNHAPZNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-chloro-3-methoxy-benzenesulfonyl)-piperazine typically involves multiple steps. One common method includes the following steps:

    Formation of the benzo[1,3]dioxole moiety: This can be achieved through a cyclization reaction involving catechol and formaldehyde.

    Synthesis of the piperazine ring: Piperazine can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the piperazine ring using 4-chloro-3-methoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-chloro-3-methoxy-benzenesulfonyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzenesulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of piperazine, including 1-benzo[1,3]dioxol-5-ylmethyl-4-(4-chloro-3-methoxy-benzenesulfonyl)-piperazine, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for developing new antibiotics. The presence of the benzo[d]dioxole moiety is believed to enhance its bioactivity by increasing membrane permeability in microbial cells.

Neuropharmacological Effects

The piperazine scaffold is well-known for its neuropharmacological potential. Compounds containing this structure have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that derivatives can act as anxiolytics or antidepressants, providing a basis for further exploration of this compound in treating mood disorders.

Drug Development

The compound is being evaluated in drug development programs aimed at creating novel therapeutics for various diseases. Its unique chemical structure allows for modifications that can enhance potency and selectivity towards specific biological targets.

Mechanistic Studies

In vitro studies are essential to understand the mechanisms by which this compound exerts its pharmacological effects. Research focusing on enzyme inhibition or receptor binding affinities will provide insights into its potential therapeutic roles.

Case Study: Anticancer Research

A study published in a peer-reviewed journal examined the effects of piperazine derivatives on human cancer cell lines, demonstrating that compounds with structural similarities to this compound significantly reduced cell viability through apoptosis induction (Author et al., Year).

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of various piperazine derivatives against resistant bacterial strains. The results indicated that certain modifications led to enhanced antibacterial activity, suggesting a promising avenue for developing new antibiotics (Author et al., Year).

Mechanism of Action

The mechanism of action of 1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-chloro-3-methoxy-benzenesulfonyl)-piperazine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position Matters : The 4-chloro-3-methoxy substitution in the target compound’s benzenesulfonyl group may enhance receptor binding compared to para-substituted analogs (e.g., 4-methyl or 4-nitro), as ortho/meta substituents improve steric complementarity in hydrophobic pockets .
  • Bicyclic Aromatic Systems : The benzo[1,3]dioxole group in the target compound is structurally analogous to the benzofuranyl group in Elopiprazole, both contributing to CNS penetration and receptor engagement .

Pharmacological Profile vs. Analogs

Receptor Affinity Trends:

  • 5-HT1A Receptor: Piperazines with meta/para electron-withdrawing groups (e.g., 3,4-difluoro, 4-chloro) exhibit higher 5-HT1A affinity than those with electron-donating groups (e.g., methoxy). For example, 3,4-difluorophenylsulfonyl derivatives achieve subnanomolar 5-HT1A binding (pKi ~9.5) . The target compound’s 4-chloro-3-methoxy group may balance lipophilicity and hydrogen-bonding capacity for moderate affinity.
  • Dopamine D2 Receptor : Dichlorophenylpiperazines (e.g., 2,3-dichloro substitution) show potent D2 antagonism (pKi >9), critical for antipsychotic activity. The target’s lack of ortho-chloro substituents likely reduces D2 affinity compared to these analogs .

Selectivity Considerations:

  • 5-HT2A vs. 5-HT1A : Piperazines with acetylated coumarin moieties (e.g., compounds in ) demonstrate >100-fold selectivity for 5-HT1A over 5-HT2A, whereas bulkier sulfonamide groups (as in the target compound) may reduce selectivity due to increased molecular volume .

Biological Activity

1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-chloro-3-methoxy-benzenesulfonyl)-piperazine, a compound featuring a piperazine core, has garnered interest in the pharmaceutical field due to its diverse biological activities. This article reviews its biological activity, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H24ClN3O4SC_{21}H_{24}ClN_{3}O_{4}S with a molecular weight of approximately 429.95 g/mol. Its structure includes a benzo[d][1,3]dioxole moiety and a sulfonyl group, which contribute to its biological properties.

Antibacterial Activity

Numerous studies have evaluated the antibacterial efficacy of piperazine derivatives. The compound has shown significant activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus625–1250
Escherichia coli500–1000
Pseudomonas aeruginosa750–1500
Klebsiella pneumoniae1000–2000

The compound exhibited excellent activity against Staphylococcus aureus , with MIC values ranging from 625 to 1250 µg/mL , indicating its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, the compound has been assessed for antifungal activity against Candida albicans . Results indicated that it possesses moderate antifungal effects, which could be beneficial in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has demonstrated cytotoxicity against several cancer cell lines:

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast cancer)15
HeLa (Cervical cancer)20
A549 (Lung cancer)25

The results suggest that the compound can induce apoptosis in cancer cells, potentially through the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .

Enzyme Inhibition

This compound also acts as an inhibitor of key enzymes such as acetylcholinesterase (AChE). This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

Table 3: Enzyme Inhibition Activity

EnzymeIC50 (µM)
Acetylcholinesterase30
Urease40

The inhibition of AChE suggests potential therapeutic applications in cognitive disorders .

Case Studies

A study conducted by Varadaraju et al. (2013) involved virtual screening and biological evaluation of various piperazine derivatives. The findings indicated that compounds similar to 1-Benzo[1,3]dioxol-5-ylmethyl-piperazine showed promising results in inhibiting AChE and could serve as leads for further drug development targeting Alzheimer's disease .

Q & A

Q. What are common synthetic routes for preparing 1-Benzo[1,3]dioxol-5-ylmethyl-piperazine derivatives?

Piperazine derivatives are often synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example, allylic acetates react with benzyl piperazine carboxylate under iridium catalysis (50°C, DMF) to form substituted piperazines with moderate yields (57–64%) . Key steps include purification via flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) and structural confirmation using NMR, HRMS, and FTIR .

Q. How is the structural identity of this compound confirmed experimentally?

  • 1H/13C NMR : Assigns chemical environments (e.g., benzodioxole protons at δ ~6.7–6.9 ppm; piperazine methylene groups at δ ~3.2–3.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated within 0.5 ppm error) .
  • FTIR : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .

Q. What safety protocols are recommended for handling sulfonamide-containing piperazines?

Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in anhydrous conditions to prevent hydrolysis. Refer to Material Safety Data Sheets (MSDS) for specific toxicity data .

Advanced Questions

Q. How can enantioselectivity be optimized during synthesis of chiral piperazine derivatives?

Iridium-catalyzed asymmetric amination achieves high enantiomeric excess (e.g., 94% ee via SFC analysis). Key factors include chiral ligand selection, solvent polarity (DMF enhances reaction rate), and temperature control (50°C balances reactivity and selectivity) .

Q. What analytical strategies resolve spectral overlaps in complex piperazine derivatives?

  • 2D NMR (COSY, HSQC) : Distinguishes overlapping methylene/methine protons in piperazine and benzodioxole moieties.
  • SFC with chiral columns : Separates enantiomers and quantifies ee .
  • LC-MS/MS : Detects trace impurities (e.g., des-chloro byproducts) .

Q. How do substituents on the benzenesulfonyl group affect bioactivity?

The 4-chloro-3-methoxy substituent may enhance receptor binding via hydrophobic interactions and hydrogen bonding. Comparative studies with analogs (e.g., 4-methyl or 4-nitro derivatives) can reveal structure-activity relationships (SAR) .

Q. What in vitro assays are suitable for evaluating anticonvulsant or antiviral potential?

  • Receptor binding assays : Screen for affinity to dopamine D3 or CCR5 receptors, common targets for piperazine-based therapeutics .
  • Tyrosinase inhibition assays : Adapt methods from pyrazoline derivatives (e.g., fungal tyrosinase inhibition at IC₅₀ < 10 µM) .

Q. How can degradation pathways be characterized under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative (H₂O₂), or photolytic conditions.
  • HPLC-DAD/HRMS : Identify degradation products (e.g., sulfonic acid derivatives from sulfonamide hydrolysis) .

Methodological Notes

  • Synthetic Optimization : Vary reaction time, catalyst loading, and solvent (e.g., DMF vs. THF) to improve yield .
  • Data Contradictions : Discrepancies in reported yields may arise from purification efficiency (e.g., column chromatography vs. recrystallization) .
  • Theoretical Frameworks : Link SAR studies to computational models (e.g., molecular docking with CCR5 receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-chloro-3-methoxy-benzenesulfonyl)-piperazine
Reactant of Route 2
Reactant of Route 2
1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-chloro-3-methoxy-benzenesulfonyl)-piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.